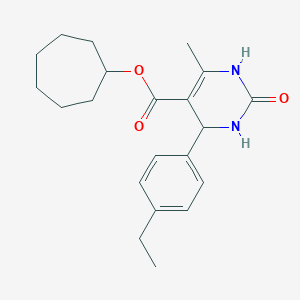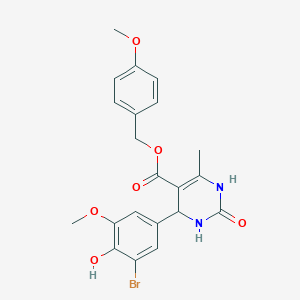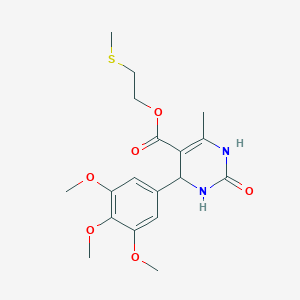![molecular formula C23H20F2N2O2 B388346 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide](/img/structure/B388346.png)
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and benzamide groups
Métodos De Preparación
The synthesis of 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 3-amino-2,4,6-trimethylphenol to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms. Reagents like sodium methoxide can be used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include:
- 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Compared to these compounds, 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties.
Propiedades
Fórmula molecular |
C23H20F2N2O2 |
|---|---|
Peso molecular |
394.4g/mol |
Nombre IUPAC |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide |
InChI |
InChI=1S/C23H20F2N2O2/c1-13-12-14(2)21(27-23(29)17-6-10-19(25)11-7-17)15(3)20(13)26-22(28)16-4-8-18(24)9-5-16/h4-12H,1-3H3,(H,26,28)(H,27,29) |
Clave InChI |
CQTKKIZAFLAHKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=C(C=C2)F)C)NC(=O)C3=CC=C(C=C3)F)C |
SMILES canónico |
CC1=CC(=C(C(=C1NC(=O)C2=CC=C(C=C2)F)C)NC(=O)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


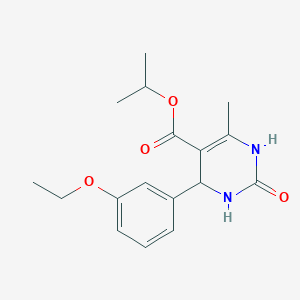
![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)
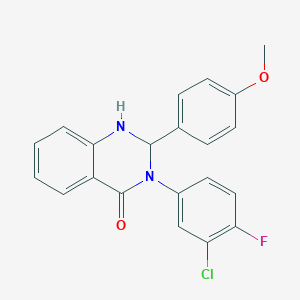
![2-{4-[(2-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388266.png)
![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
![2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388271.png)
![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)
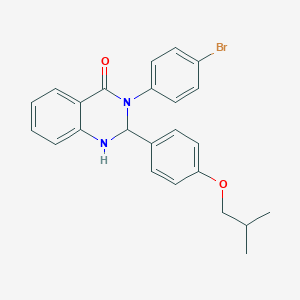
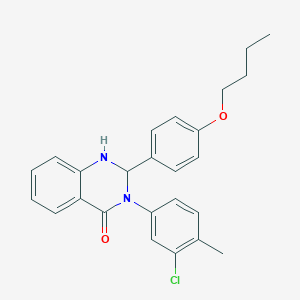
![3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B388279.png)
